
2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate, also known as DCBOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and is synthesized through a multi-step process involving various chemical reactions.
科学研究应用
2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has shown potential therapeutic applications in various scientific research studies. One of the main areas of research is in the field of cancer treatment. 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth and inflammation. 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer growth. Additionally, 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been found to inhibit the activity of MMP-2 and MMP-9, enzymes involved in the degradation of extracellular matrix proteins that promote cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. Additionally, 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has been found to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its high purity and yield through the optimized synthesis method. Additionally, 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate has shown promising results in various scientific research studies, making it a valuable compound for further investigation. However, one of the limitations of using 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate is its potential toxicity, which may limit its therapeutic applications.
未来方向
There are several future directions for the research and development of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate. One direction is to further investigate the mechanism of action of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate and its potential therapeutic applications in various diseases. Additionally, future studies could focus on optimizing the synthesis method of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate to improve its purity and yield. Furthermore, research could also focus on developing 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate analogs with improved efficacy and reduced toxicity. Overall, the potential therapeutic applications of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate make it a promising compound for further investigation in scientific research.
合成方法
The synthesis of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate involves a multi-step process that includes the reaction of 6-hydroxychromone with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl chloroformate to form the final product. This synthesis method has been optimized to yield high purity and yield of 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate.
属性
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O4/c18-13-5-3-6-14(19)12(13)9-22-16(20)11-8-10-4-1-2-7-15(10)23-17(11)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIAWESLSNYHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)
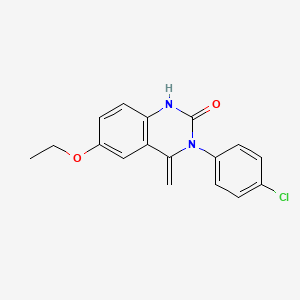
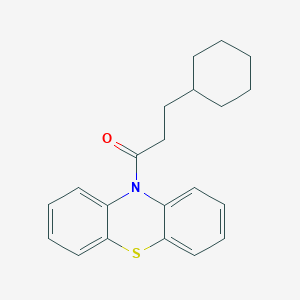
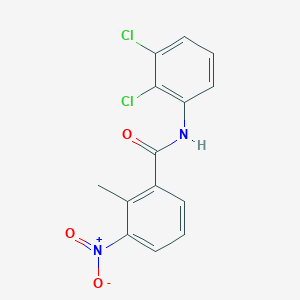
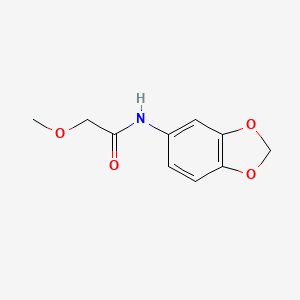
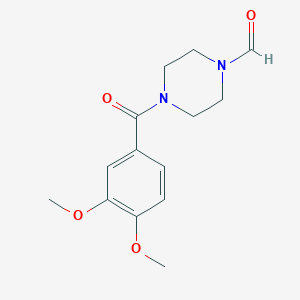
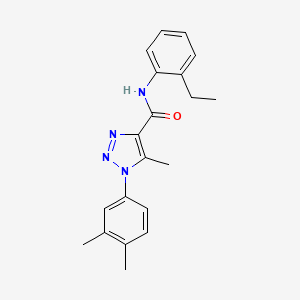
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)
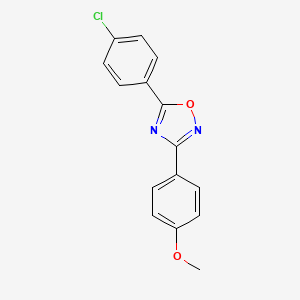
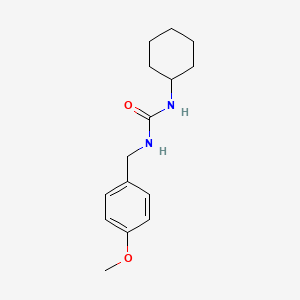
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)
